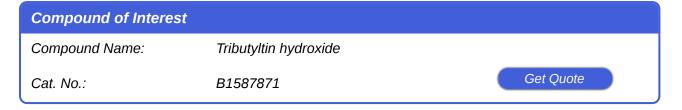


Application Notes and Protocols for the Preparation of Tributyltin Hydroxide Analytical Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including **tributyltin hydroxide** (TBTH), are organotin compounds that have been utilized as biocides, particularly in antifouling paints for marine vessels.[1][2] Due to their high toxicity to non-target aquatic organisms and their role as endocrine disruptors, their use has been largely restricted.[1] Accurate monitoring of TBT in environmental and biological samples is crucial. This requires the availability of high-purity analytical standards of TBT compounds, such as **tributyltin hydroxide**.

This document provides detailed protocols for the preparation, purification, and analytical characterization of **tributyltin hydroxide** to be used as an analytical standard.

Physicochemical Data

A summary of the key physicochemical properties of **tributyltin hydroxide** is presented in Table 1.

Table 1: Physicochemical Properties of Tributyltin Hydroxide



Property	Value	Reference(s)
Molecular Formula	C12H28OSn	[3]
Molar Mass	307.06 g/mol	[3]
CAS Number	1067-97-6	[3]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	15.5 °C	[3]
Boiling Point	186-190 °C at 5 Torr	[3]
Solubility	High solubility in organic solvents such as hexane, toluene, and dichloromethane.	[3]
Log K_ow_	3.19 - 3.84	[3]

Experimental Protocols Synthesis of Tributyltin Hydroxide

Tributyltin hydroxide can be synthesized via the hydrolysis of tributyltin chloride. A common precursor, bis(tributyltin) oxide (TBTO), is often formed, which can then be hydrated to the hydroxide. The following protocol is adapted from a procedure for the synthesis of tributyltin oxide.[4]

Materials:

- Tributyltin chloride (TBTCI)
- Sodium hydroxide (NaOH)
- Deionized water
- Toluene
- Anhydrous magnesium sulfate or sodium sulfate



Equipment:

- Round-bottom flask with a reflux condenser and magnetic stirrer
- · Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare an aqueous solution of sodium hydroxide (15-20% by weight).
- In a round-bottom flask, dissolve the tributyltin chloride in toluene.
- Slowly add the sodium hydroxide solution to the tributyltin chloride solution with vigorous stirring. A molar equivalent of NaOH to TBTCl is required.[4]
- Heat the reaction mixture to 75-85 °C and maintain it with constant agitation for 1 hour.[4]
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Separate the organic phase (top layer) from the aqueous phase (bottom layer).
- Wash the organic phase with deionized water to remove any remaining sodium hydroxide and sodium chloride.
- To ensure complete conversion to the hydroxide, the organic phase containing primarily bis(tributyltin) oxide can be stirred with deionized water.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Remove the drying agent by filtration.
- Concentrate the solution under reduced pressure using a rotary evaporator to yield crude tributyltin hydroxide.



Expected Yield: While specific yields for the direct synthesis of **tributyltin hydroxide** are not readily available in the provided search results, the synthesis of the related tributyltin oxide can achieve high purity.[4]

Purification by Vacuum Distillation

Equipment:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer
- Thermometer
- Cold trap

Procedure:

- Assemble the short-path distillation apparatus. Ensure all glassware is dry.
- Place the crude tributyltin hydroxide in the distillation flask.
- Slowly apply vacuum to the system. A pressure of approximately 5 Torr is recommended.[3]
- Begin heating the distillation flask with stirring.
- Collect the fraction that distills between 186-190 °C.[3]
- Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature.
- The collected distillate is purified **tributyltin hydroxide**.

Preparation of Analytical Standards

For analysis by gas chromatography (GC), polar organotin compounds like **tributyltin hydroxide** require derivatization to increase their volatility. A common method is alkylation



using a Grignard reagent.[1][5]

Materials:

- Purified tributyltin hydroxide
- Pentylmagnesium bromide (2 M in diethyl ether)
- Hexane
- Saturated ammonium chloride solution or 0.25 M sulfuric acid
- Methanol (for stock solution)

Procedure for Derivatization:

- Accurately weigh a known amount of purified tributyltin hydroxide and dissolve it in hexane
 in a reaction tube to a concentration of approximately 10 ppm.[5]
- In a fume hood, add 0.5 mL of pentylmagnesium bromide Grignard reagent to 1 mL of the **tributyltin hydroxide** solution in hexane.[5]
- Vortex the mixture for 10 seconds and let it react at room temperature for 15 minutes.
- Quench the reaction by adding 2 mL of saturated ammonium chloride solution or 0.25 M sulfuric acid to destroy the excess Grignard reagent.[5]
- Vortex the mixture for 10 seconds and allow the phases to separate.
- The upper hexane layer, containing the pentylated tributyltin derivative, is carefully transferred to an autosampler vial for GC-MS analysis.[5]

Preparation of Stock and Working Standards:

- Prepare a stock solution of the purified, underivatized tributyltin hydroxide in methanol at a concentration of 1000 ppm (1 mg/mL).[5]
- Prepare a series of working standards by serial dilution of the stock solution with hexane.



• Derivatize the working standards using the same procedure as the sample.

Analytical Characterization Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized tributyltin standard can be analyzed by GC-MS to confirm its identity and purity.

Table 2: Example GC-MS Parameters for Pentylated Tributyltin Analysis

Parameter	Value	Reference
GC System	Agilent 6890 or equivalent	[5]
MSD System	Agilent 5973N or equivalent	[5]
Injection Mode	Splitless	[5]
Column	DB-5ms (30 m x 0.25 mm, 0.25 μm) or similar	[5]
Oven Program	70°C (1 min hold), then 30°C/min to 120°C, then 5°C/min to 260°C, then 30°C/min to 285°C	[5]
Carrier Gas	Helium	
Mass Spectrometer	Electron Ionization (EI)	_
Scan Range	m/z 50-500	

Spectroscopic Characterization

The identity of the prepared **tributyltin hydroxide** can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for Tributyltin Hydroxide



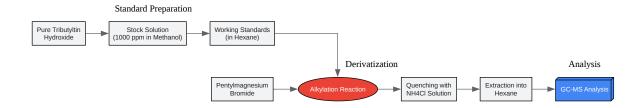
Technique	Characteristic Peaks	Reference(s)
¹¹⁹ Sn NMR	+115 to +125 ppm	[3]
Infrared (IR)	3610-3630 cm ⁻¹ (O-H stretch), 880-920 cm ⁻¹ (Sn-O-H bend)	[3]

Visualizations



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Caption: Synthesis and purification workflow for tributyltin hydroxide.



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Caption: Workflow for the preparation and analysis of **tributyltin hydroxide** analytical standards.

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